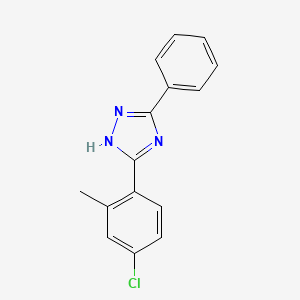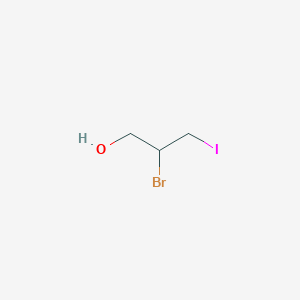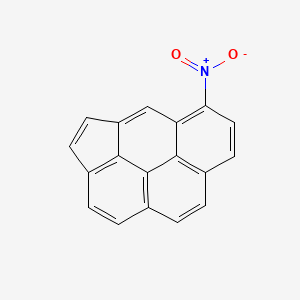
Cyclopenta(cd)pyrene, 6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta(cd)pyrene, 6-nitro- is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a nitro-substituted compound, which means it contains a nitro group (-NO2) attached to the cyclopenta(cd)pyrene structure. This compound is of interest due to its potential environmental and health impacts, as well as its applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta(cd)pyrene, 6-nitro- typically involves the nitration of cyclopenta(cd)pyrene. One common method is the reaction of cyclopenta(cd)pyrene with a nitrating agent such as nitric acid (HNO3) in the presence of sulfuric acid (H2SO4) as a catalyst. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.
Industrial Production Methods
Industrial production of cyclopenta(cd)pyrene, 6-nitro- may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta(cd)pyrene, 6-nitro- can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).
Reduction: The compound can be oxidized to form nitroso derivatives or other oxidized products.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Amino derivatives of cyclopenta(cd)pyrene.
Reduction: Nitroso derivatives or other oxidized products.
Substitution: Various substituted cyclopenta(cd)pyrene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclopenta(cd)pyrene, 6-nitro- has several applications in scientific research:
Chemistry: Used as a model compound to study the reactivity and properties of nitro-substituted PAHs.
Biology: Investigated for its potential mutagenic and carcinogenic effects, as nitro-PAHs are known to be environmental pollutants with health impacts.
Medicine: Studied for its interactions with biological molecules and potential use in drug development.
Industry: Used in the development of materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of cyclopenta(cd)pyrene, 6-nitro- involves its interaction with biological molecules. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The molecular targets and pathways involved include DNA adduct formation and oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Cyclopenta(cd)pyrene, 6-nitro- can be compared with other nitro-substituted PAHs, such as:
Nitropyrene: Another nitro-PAH with similar mutagenic and carcinogenic properties.
Nitrofluoranthene: A nitro-PAH with different structural features but similar environmental and health impacts.
Nitrobenzo[a]pyrene: A nitro-PAH with a larger aromatic system and higher mutagenic potential.
Cyclopenta(cd)pyrene, 6-nitro- is unique due to its specific structure and the position of the nitro group, which influences its reactivity and biological effects.
Eigenschaften
CAS-Nummer |
86689-98-7 |
|---|---|
Molekularformel |
C18H9NO2 |
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
13-nitropentacyclo[12.3.1.04,17.07,16.010,15]octadeca-1(18),2,4(17),5,7(16),8,10(15),11,13-nonaene |
InChI |
InChI=1S/C18H9NO2/c20-19(21)15-8-7-11-2-4-12-3-1-10-5-6-13-9-14(15)17(11)18(12)16(10)13/h1-9H |
InChI-Schlüssel |
PSQXMALYEJEWPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CC4=C(C=CC5=C4C3=C1C=C5)[N+](=O)[O-])C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[6-(6-Oxo-3-phenylpyridazin-1(6H)-yl)hexyl]-N'-propan-2-ylurea](/img/structure/B14402043.png)
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)
![N-Chloro-N-[2-chloro-4-(trimethylsilyl)but-3-yn-1-yl]benzenesulfonamide](/img/structure/B14402068.png)

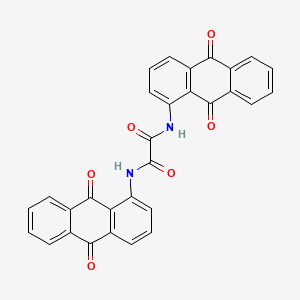
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(1-phenylethyl)phenol]](/img/structure/B14402089.png)

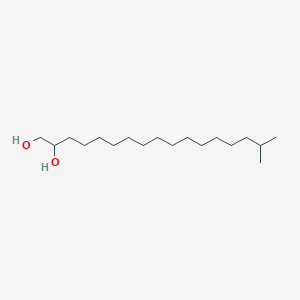

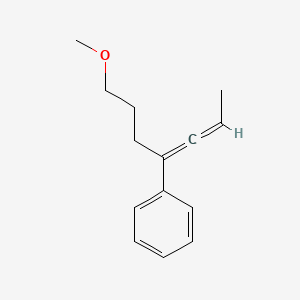
![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)
